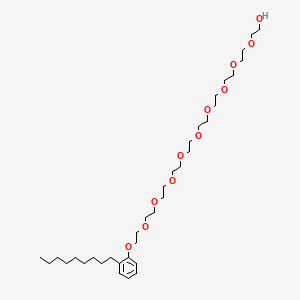
3,6,9,12,15,18,21,24,27-Nonaoxanonacosan-1-ol, 29-(isononylphenoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6,9,12,15,18,21,24,27-Nonaoxanonacosan-1-ol, 29-(isononylphenoxy)- is a complex organic compound known for its unique structure and properties. It is a member of the polyethylene glycol (PEG) family, which are widely used in various scientific and industrial applications due to their solubility, biocompatibility, and versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18,21,24,27-Nonaoxanonacosan-1-ol, 29-(isononylphenoxy)- typically involves the polymerization of ethylene oxide with a suitable initiator, followed by the introduction of the isononylphenoxy group. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Commonly used catalysts include potassium hydroxide (KOH) or sodium hydroxide (NaOH).
Solvents: Solvents like toluene or xylene are often used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Feedstock Preparation: Ethylene oxide and the initiator are prepared in precise ratios.
Polymerization: The polymerization reaction is carried out in large reactors with controlled temperature and pressure.
Functionalization: The isononylphenoxy group is introduced in a subsequent step, often using a coupling agent.
化学反応の分析
Types of Reactions
3,6,9,12,15,18,21,24,27-Nonaoxanonacosan-1-ol, 29-(isononylphenoxy)- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can yield aldehydes or carboxylic acids.
Reduction: Can produce alcohols or alkanes.
Substitution: Can result in a variety of functionalized derivatives.
科学的研究の応用
3,6,9,12,15,18,21,24,27-Nonaoxanonacosan-1-ol, 29-(isononylphenoxy)- has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions.
Biology: Employed in the formulation of drug delivery systems due to its biocompatibility.
Medicine: Utilized in the development of medical devices and pharmaceuticals.
Industry: Applied in the production of cosmetics, detergents, and lubricants.
作用機序
The mechanism by which 3,6,9,12,15,18,21,24,27-Nonaoxanonacosan-1-ol, 29-(isononylphenoxy)- exerts its effects involves its interaction with various molecular targets and pathways. For example:
Surfactant Properties: The compound reduces surface tension, allowing it to stabilize emulsions and enhance solubility.
Drug Delivery: It can encapsulate drugs, improving their solubility and bioavailability.
Biocompatibility: Its PEG backbone is known for being non-toxic and non-immunogenic, making it suitable for medical applications.
類似化合物との比較
Similar Compounds
Polyethylene Glycol (PEG): A simpler form without the isononylphenoxy group.
Polypropylene Glycol (PPG): Similar structure but with propylene oxide units.
Poloxamers: Block copolymers of ethylene oxide and propylene oxide.
Uniqueness
3,6,9,12,15,18,21,24,27-Nonaoxanonacosan-1-ol, 29-(isononylphenoxy)- stands out due to its specific functionalization with the isononylphenoxy group, which imparts unique surfactant properties and enhances its applicability in various fields.
特性
CAS番号 |
65455-72-3 |
|---|---|
分子式 |
C35H64O11 |
分子量 |
660.9 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C35H64O11/c1-2-3-4-5-6-7-8-11-34-12-9-10-13-35(34)46-33-32-45-31-30-44-29-28-43-27-26-42-25-24-41-23-22-40-21-20-39-19-18-38-17-16-37-15-14-36/h9-10,12-13,36H,2-8,11,14-33H2,1H3 |
InChIキー |
HYZLLJKTXYYLDT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1=CC=CC=C1OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Dihydronaphtho[2,3-b]furan-3-acetic Acid](/img/structure/B12330713.png)
![1,2-Pyrrolidinedicarboxylic acid, 2-[(4-cyanophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12330722.png)
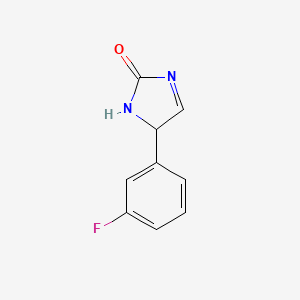
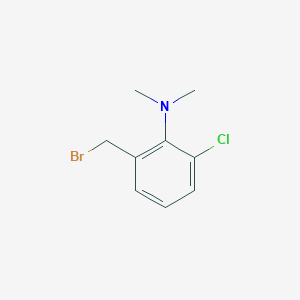
![5a,6,7,8,9,9a,10,10a-octahydro-2H-[1,2,4]triazino[4,5-a]indol-1-one](/img/structure/B12330746.png)
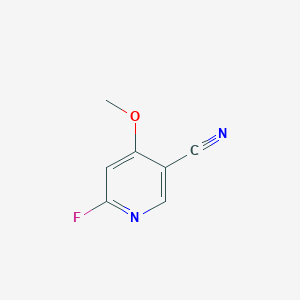

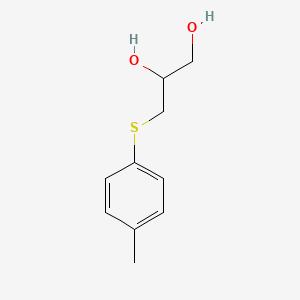
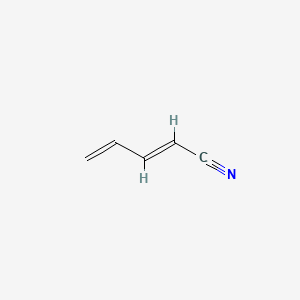
![acetylene;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B12330768.png)


![6-chloro-6H-pyrimido[5,4-d]pyrimidin-4-one](/img/structure/B12330802.png)
![(S)-tert-Butyl 2-methyl-4-[[(trifluoromethyl)sulfonyl]oxy]-5,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B12330812.png)
